

1-(2-Bromophenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B186053

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Bromophenyl)cyclopropanecarboxylic Acid**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, a versatile building block in modern chemical research and drug discovery. We will delve into its core chemical properties, spectroscopic profile, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a bifunctional organic compound featuring a highly strained cyclopropyl ring and a synthetically versatile bromophenyl group attached to a carboxylic acid moiety. This unique combination of structural features makes it a valuable intermediate for introducing complex scaffolds in medicinal chemistry and materials science.

The cyclopropane ring is not merely a linker; its distinct stereoelectronic properties, including enhanced π -character in its C-C bonds and conformational rigidity, are frequently exploited to improve pharmacological properties.^{[1][2]} These properties can enhance metabolic stability,

binding potency, and membrane permeability in drug candidates.[\[1\]](#)[\[2\]](#) The ortho-bromine atom on the phenyl ring serves as a crucial handle for a wide array of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Chemical and Physical Properties

The fundamental properties of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	124276-87-5	[3]
Molecular Formula	C ₁₀ H ₉ BrO ₂	[3] [4] [5]
Molecular Weight	241.08 g/mol	[5] [6]
Appearance	Solid	[5]
InChI Key	BJFFZQJYJMQPHY-UHFFFAOYSA-N	[4]
SMILES	C1CC1(C2=CC=CC=C2Br)C(=O)O	[4]
Predicted XlogP	2.4	[4]
Predicted pKa	4.53 ± 0.10	[7]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.
 - Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the δ 10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[8][9]
 - Aromatic Protons ($\text{C}_6\text{H}_4\text{Br}$): Four protons exhibiting complex multiplets in the aromatic region (approximately δ 7.0-7.8 ppm). The ortho-substitution pattern leads to a characteristic splitting pattern.
 - Cyclopropyl Protons (- $\text{CH}_2\text{-CH}_2$ -): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, generally between δ 1.0-2.0 ppm.
- ^{13}C NMR: The carbon spectrum provides a map of the carbon skeleton.
 - Carbonyl Carbon (-COOH): A signal in the deshielded region of δ 165-185 ppm.[8]
 - Aromatic Carbons: Six distinct signals between δ 120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) will have a characteristic shift, as will the ipso-carbon attached to the cyclopropyl ring.
 - Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to both the phenyl group and the carboxyl group.
 - Methylene Carbons (- CH_2 -): Signals for the two equivalent CH_2 carbons of the cyclopropane ring in the upfield region.

Infrared (IR) Spectroscopy

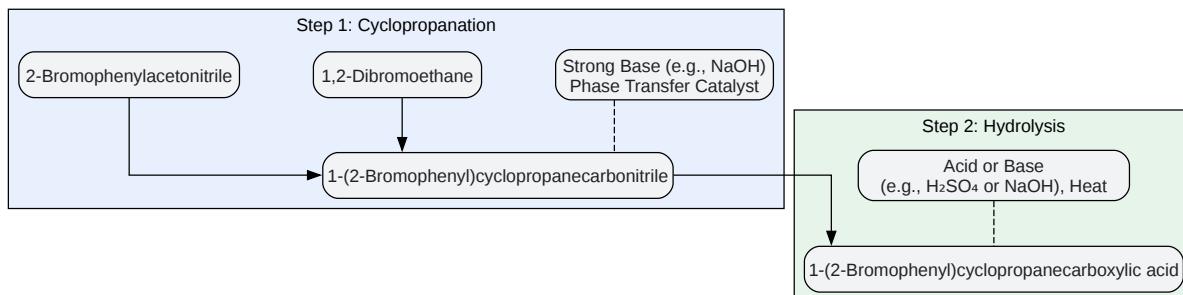
The IR spectrum is highly diagnostic for the carboxylic acid functional group.[8]

- O-H Stretch: A very broad and strong absorption band is expected in the $2500\text{-}3300\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8]
- C=O Stretch: A strong, sharp absorption between 1710 cm^{-1} (for the hydrogen-bonded dimer) and 1760 cm^{-1} (for the monomer).[8]

- Aromatic C=C Stretch: Medium intensity peaks around 1450-1600 cm⁻¹.
- C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition.

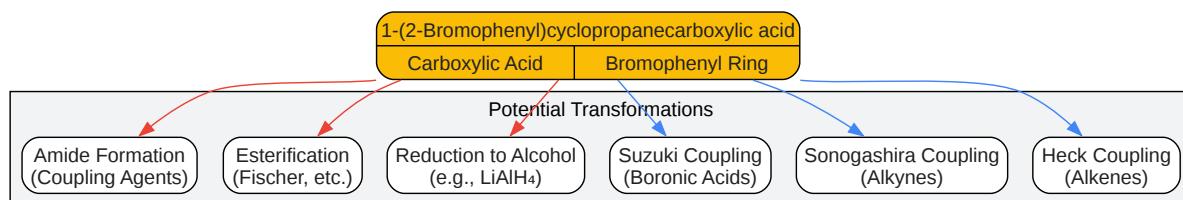

- Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected masses would be approximately 239.978 Da and 241.976 Da.[\[4\]](#)
- Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the bromophenylcyclopropane cation.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and logical approach to synthesizing this molecule involves a cyclopropanation reaction followed by hydrolysis. The workflow below outlines a plausible route starting from 2-bromophenylacetonitrile.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**.

This two-step process first establishes the cyclopropyl ring via a double alkylation of the acidic alpha-carbon of the nitrile, followed by a robust hydrolysis step to convert the nitrile to the desired carboxylic acid.[10][11][12]

Core Reactivity

The molecule's reactivity is governed by its three key components: the carboxylic acid, the bromophenyl ring, and the cyclopropyl group.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. synquestlabs.com [synquestlabs.com]
- 4. PubChemLite - 1-(2-bromophenyl)cyclopropanecarboxylic acid (C₁₀H₉BrO₂) [pubchemlite.lcsb.uni.lu]
- 5. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 [amp.chemicalbook.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1-(2-Bromophenyl)cyclopropanecarboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186053#1-2-bromophenyl-cyclopropanecarboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com